Bosutinib Oxydechlorinated

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

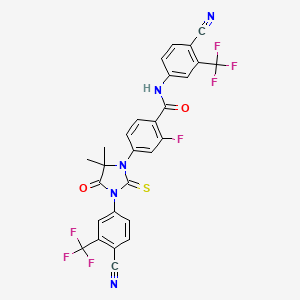

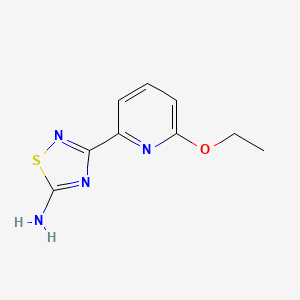

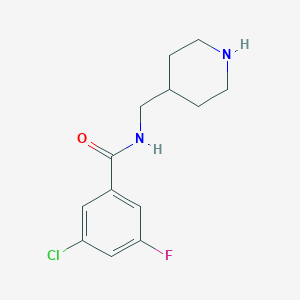

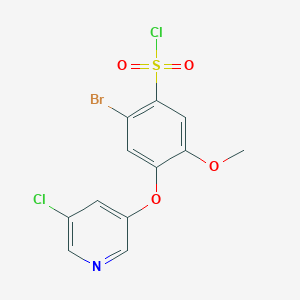

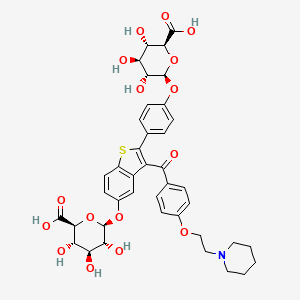

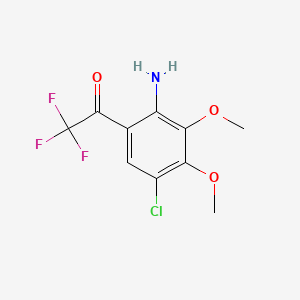

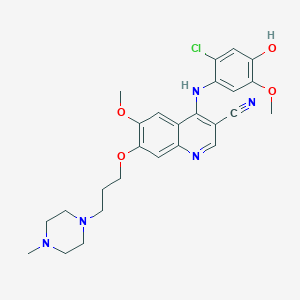

Bosutinib Oxydechlorinated is a derivative of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound retains the core structure of Bosutinib but has undergone a specific chemical modification, which may influence its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

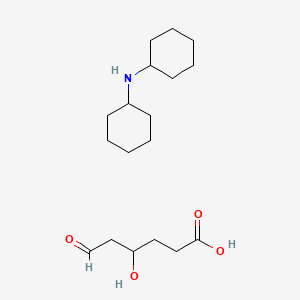

The synthesis of Bosutinib Oxydechlorinated involves the oxydechlorination of Bosutinib. This process typically requires the use of specific reagents and conditions to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Bosutinib Oxydechlorinated undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Bosutinib, each with unique chemical properties and potential therapeutic applications .

Scientific Research Applications

Bosutinib Oxydechlorinated has several scientific research applications, including:

Mechanism of Action

Bosutinib Oxydechlorinated exerts its effects by inhibiting the activity of specific tyrosine kinases, including the BCR-ABL kinase and Src-family kinases. These kinases play a crucial role in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Imatinib: The first-generation BCR-ABL inhibitor used in the treatment of CML.

Dasatinib: A second-generation BCR-ABL inhibitor with a broader spectrum of activity.

Nilotinib: Another second-generation BCR-ABL inhibitor with improved efficacy and safety profile.

Uniqueness

Bosutinib Oxydechlorinated is unique due to its specific chemical modification, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification may result in improved efficacy, reduced side effects, and better patient outcomes .

Properties

Molecular Formula |

C26H30ClN5O4 |

|---|---|

Molecular Weight |

512.0 g/mol |

IUPAC Name |

4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30) |

InChI Key |

OFBQZZFEXFRYQW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)

![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)

![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)